2-(1,2,3,4-Tetrahydronaphthalen-1-yloxycarbonyl)benzoic acid
Description
Properties
CAS No. |
6938-57-4 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)14-9-3-4-10-15(14)18(21)22-16-11-5-7-12-6-1-2-8-13(12)16/h1-4,6,8-10,16H,5,7,11H2,(H,19,20) |
InChI Key |
FZBWIPGCMHFRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)carbonyl)benzoic acid typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with a suitable benzoic acid derivative under specific reaction conditions. Commonly, the reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzoic acid compounds have shown promising anticancer activities. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines. A notable study found that certain benzoic acid derivatives exhibited significant inhibition rates against leukemia and central nervous system cancer cell lines, suggesting potential for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound's structure allows for interaction with biological targets involved in inflammatory processes. Preliminary studies suggest that modifications of benzoic acid derivatives can lead to anti-inflammatory agents, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Effects
The potential antimicrobial properties of 2-(1,2,3,4-tetrahydronaphthalen-1-yloxycarbonyl)benzoic acid have also been explored. Similar compounds have been reported to possess activity against various bacterial strains, indicating that this compound may also serve as a foundation for developing new antimicrobial agents .
Polymer Chemistry
In materials science, the compound can be utilized as a building block for synthesizing polymers with specific properties. Its unique structure may enhance the mechanical and thermal properties of polymer matrices, making it suitable for applications in coatings and composites .
Drug Delivery Systems
The compound's ability to form stable complexes with drug molecules suggests its use in drug delivery systems. By modifying its structure, researchers can create carriers that improve the solubility and bioavailability of poorly soluble drugs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their differences:
Key Observations:
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s molecular weight is estimated to be ~300–350 g/mol, comparable to analogs like 4-Chloro-3-(n-tetrahydronaphthalen-sulfamoyl)benzoic acid (365.83 g/mol) . The oxycarbonyl group increases polarity compared to purely hydrocarbon-linked analogs (e.g., propanoic acid derivatives in ).
Solubility and pH Profile:
- Tetrahydronaphthalene-containing carboxylic acids (e.g., 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid) exhibit pH-dependent solubility, with formulations typically stable at pH 5.8–6.5 .
Q & A
Q. What are the key considerations in synthesizing 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxycarbonyl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling reactions between tetrahydronaphthalenol derivatives and activated benzoic acid moieties. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., 1,4-dioxane) to enhance nucleophilicity and stabilize intermediates.
- Catalysis: Optimize stoichiometry of coupling agents (e.g., benzoylisothiocyanate) to minimize side reactions.
- Temperature Control: Reactions are often conducted at room temperature or under mild heating (25–40°C) to prevent decomposition of the tetrahydronaphthalene backbone.
- Work-Up: Acid-base extraction or column chromatography is recommended for purification, as residual reactants may co-elute with the product .
Q. What analytical techniques are recommended for characterizing this compound, and how should sample preparation be handled?
Methodological Answer:
- Spectroscopy: Use FT-IR to confirm ester carbonyl (C=O) and aromatic C-O-C linkages. UV-Vis can monitor conjugation effects in the tetrahydronaphthalene ring system .
- Chromatography: HPLC with UV detection (λ = 220–280 nm) is optimal for purity assessment. Use reverse-phase C18 columns and methanol/water gradients (60:40 to 90:10) for separation .
- Sample Preparation: Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption. Filter samples through GF/F (0.7 μm) membranes before analysis .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies assess its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition) to evaluate binding affinity. Pre-incubate the compound with target enzymes (1–100 μM) and monitor activity changes via spectrophotometry .
- Cellular Uptake Studies: Radiolabel the compound (e.g., with tritium) or use fluorescent derivatives to track intracellular localization via confocal microscopy.
- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict interactions with receptor sites, focusing on the ester linkage and aromatic stacking .
Q. What are the challenges in analyzing environmental samples for this compound, and how can SPE methods be optimized?
Methodological Answer:
- Matrix Interference: Co-eluting phenolic compounds (e.g., bisphenol A) in wastewater require selective extraction. Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and NH4F buffer (pH 4.5) to enhance retention .
- Detection Limits: Optimize LC-MS/MS in MRM mode (e.g., m/z transitions for parent and fragment ions) to achieve sub-ppb sensitivity. Use deuterated internal standards (e.g., triclosan-d3) for quantification .
- Stability Testing: Store samples at −18°C with 1% formic acid to prevent hydrolysis of the ester group. Monitor degradation products via time-course LC-MS analysis .
Q. How can coordination chemistry be leveraged to study the compound’s reactivity with metal ions?
Methodological Answer:
- Synthesis of Metal Complexes: React the compound (1 mM) with transition metal salts (e.g., CuCl2, FeSO4) in ethanol/water (1:1) at 60°C. Adjust pH to 6–7 with NH4OH to precipitate complexes .
- Characterization: Use EPR spectroscopy for paramagnetic metals (e.g., Cu²⁺) and Mössbauer spectroscopy for Fe complexes. Compare IR shifts (e.g., ν(C=O) at ~1700 cm⁻¹) to confirm ligand coordination .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported solubility or stability data for this compound?
Methodological Answer:
- Solubility Profiling: Conduct parallel experiments in varied solvents (e.g., DMSO, THF, aqueous buffers) under controlled humidity. Use dynamic light scattering (DLS) to detect aggregation.
- Stability Reassessment: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results against literature using standardized protocols (e.g., ICH guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
